- Multi-Stimuli Responsive Thiazolothiazole Viologen-Containing Poly(2-Isopropyl-2-Oxazoline) and Its Multi-Modal Thermochromism, Photochromism, Electrochromism, and Solvatofluorochromism ApplicationsAdvanced Materials Interfaces, 2023, 10(3),,
Cas no 97193-46-9 (TzBIPY)

TzBIPY structure
Produktname:TzBIPY
CAS-Nr.:97193-46-9
MF:C14H8N4S2
MW:296.370119094849
CID:4742924
TzBIPY Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,5-Di(4-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 2,5-Di-4-pyridinylthiazolo[5,4-d]thiazole (ACI)
- Thiazolo[5,4-d]thiazole, 2,5-di-4-pyridyl- (7CI)
- 2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole
- NSC 34410
- TzBIPY
- 4-[5-(PYRIDIN-4-YL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOL-2-YL]PYRIDINE
-
- Inchi: 1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H
- InChI-Schlüssel: KBXDZYVLDKNMQL-UHFFFAOYSA-N
- Lächelt: N1C=CC(C2SC3=C(SC(C4C=CN=CC=4)=N3)N=2)=CC=1
TzBIPY Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240980-100mg |
2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 98% | 100mg |
¥554.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240980-1g |
2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 98% | 1g |
¥2722.00 | 2024-04-23 | |
Ambeed | A1494757-250mg |
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 95% | 250mg |
$124.0 | 2025-03-03 | |
Chemenu | CM542686-100mg |
2,5-Bis(pyridine-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 97% | 100mg |
$73 | 2024-07-18 | |
1PlusChem | 1P0251DR-100mg |
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 95% | 100mg |
$67.00 | 2024-04-19 | |
Ambeed | A1494757-1g |
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 95% | 1g |
$331.0 | 2025-03-03 | |
1PlusChem | 1P0251DR-1g |
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 95%;RG | 1g |
$256.00 | 2024-04-19 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML3808628-1g |
TzBIPY |
97193-46-9 | 95% | 1g |
¥2000 | 2023-11-21 | |
1PlusChem | 1P0251DR-250mg |
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 95%;RG | 250mg |
$108.00 | 2024-04-19 | |
Ambeed | A1494757-100mg |
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole |
97193-46-9 | 95% | 100mg |
$74.0 | 2025-03-03 |
TzBIPY Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 6 h, 150 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 8 h, 153 °C
Referenz
- Composite chromogenic compositions and applications thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 4 h, 150 °C
Referenz
- Cyclophanes for live-cell imaging, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 12 h, 160 °C
Referenz
- Two-Dimensional Coordination Polymer Showing Spin-Crossover Behavior with a 64 K Wide Hysteresis LoopInorganic Chemistry, 2022, 61(50), 20232-20236,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 2.5 h, 153 °C
Referenz
- U-Shaped Aromatic Ureadicarboxylic Acids as Versatile Building Blocks: Construction of Ladder and Zigzag Networks and ChannelsCrystal Growth & Design, 2011, 11(12), 5387-5395,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 6 h, reflux
Referenz
- Electrochemical and Electrocatalytic Characteristics of Coordination Polymers Based on Trinuclear Pivalates and Heterocyclic Bridging LigandsTheoretical and Experimental Chemistry, 2015, 51(1), 54-61,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; overnight, 140 °C
Referenz
- Humidity- and temperature-tunable multicolor luminescence of cucurbit[8]uril-based supramolecular assemblyACS Applied Materials & Interfaces, 2019, 11(15), 14399-14407,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 6 h, reflux
Referenz
- Modulating Excitation Energy of Luminescent Metal-Organic Frameworks for Detection of Cr(VI) in WaterACS Applied Nano Materials, 2019, 2(7), 4646-4654,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Dimethylformamide ; overnight, 153 °C
Referenz
- Applications of low-cost, thermal and electrochemically stable organic compounds as high performance redox active materials in redox flow batteries, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Dimethylformamide ; overnight, 153 °C
Referenz
- A π-Conjugation Extended Viologen as a Two-Electron Storage Anolyte for Total Organic Aqueous Redox Flow BatteriesAngewandte Chemie, 2018, 57(1), 231-235,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 4 h, 150 °C
Referenz
- ExTzBox: A Glowing Cyclophane for Live-Cell ImagingJournal of the American Chemical Society, 2018, 140(23), 7206-7212,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Dimethylformamide ; 6 h, 150 °C; overnight
Referenz
- Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible ElectrochromismJournal of the American Chemical Society, 2017, 139(25), 8467-8473,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 6 h, reflux
Referenz
- Preparation of (thiazolo[5,4-d]thiazole-diyl)bis(pyridinium) salt as fluorescent probe for light water content detection in heavy water, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 8 h, 130 °C; 130 °C → rt
1.2 Reagents: Oxygen ; 2 h, rt
1.2 Reagents: Oxygen ; 2 h, rt
Referenz
- Enabling Control over Mechanical Conformity and Luminescence in Molecular Crystals: Interaction Engineering in ActionChemistry - A European Journal, 2020, 26(63), 14488-14495,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Nitrobenzene ; 30 min, 150 °C; 150 °C → rt
1.2 Reagents: Chloranil Solvents: Tetrahydrofuran ; 10 min, rt → reflux
1.2 Reagents: Chloranil Solvents: Tetrahydrofuran ; 10 min, rt → reflux
Referenz
- Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequenceRSC Advances, 2014, 4(3), 1322-1328,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 2.5 h, reflux
Referenz
- Thiazolothiazole-based luminescent metal-organic frameworks with ligand-to-ligand energy transfer and Hg2+-sensing capabilitiesInorganic Chemistry, 2019, 58(19), 12707-12715,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 6 h, 150 °C
Referenz
- Design of Thiazolo[5,4-d]thiazole-Bridged Ionic Covalent Organic Polymer for Highly Selective Oxygen Reduction to H2O2Chemistry of Materials, 2020, 32(19), 8553-8560,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 4 h, 150 °C
Referenz
- Photon Upconversion in a Glowing Metal-Organic FrameworkJournal of the American Chemical Society, 2021, 143(13), 5053-5059,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; overnight, reflux
Referenz
- Preparation of atom transfer radical polymerization photocatalyst based on dipyridylthiadiazole quaternary ammonium salt derivatives and its application, China, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Nitrobenzene ; 24 h, 130 °C
Referenz
- A one-step synthesis towards new ligands based on aryl-functionalized thiazolo[5,4-d]thiazole chromophoresTetrahedron Letters, 2010, 51(41), 5419-5422,
TzBIPY Raw materials
TzBIPY Preparation Products
TzBIPY Verwandte Literatur
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97193-46-9)TzBIPY

Reinheit:99%
Menge:1g
Preis ($):271